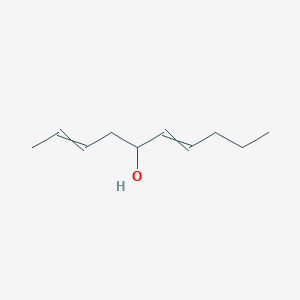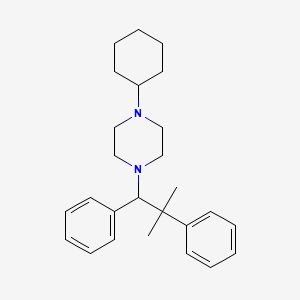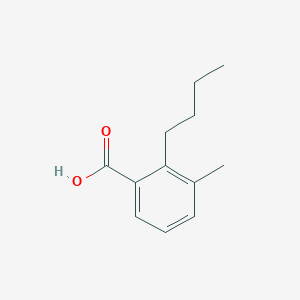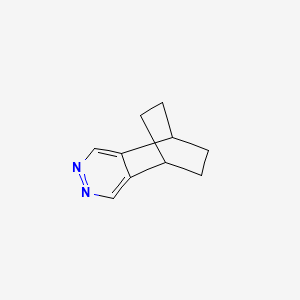
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine typically involves the reaction of a suitable ketone or aldehyde with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxime. For instance, the reaction of 3-ethyl-6-methyloct-5-en-2-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxime .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the nucleophile but often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and material science. Additionally, the compound can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydrazine: Similar structure but with a hydrazine group instead of a hydroxylamine group.
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)amine: Similar structure but with an amine group.
Uniqueness
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine is unique due to its oxime functional group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific chemical transformations and applications.
Eigenschaften
CAS-Nummer |
88031-89-4 |
|---|---|
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
N-(3-ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H21NO/c1-5-9(3)7-8-11(6-2)10(4)12-13/h7,11,13H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
KZTJIBCJKDWXEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C(C)CC)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)

![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)

![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)




